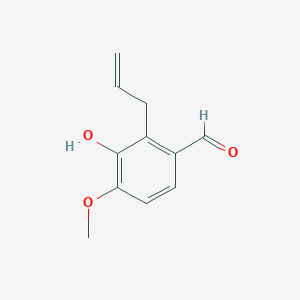

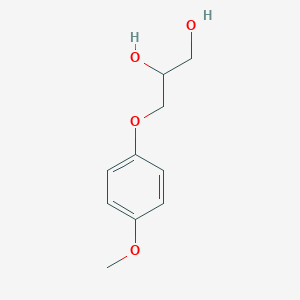

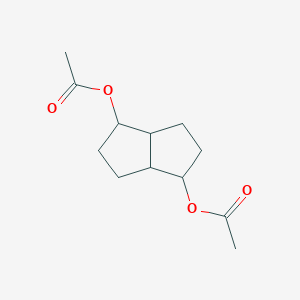

4-(Acetyloxy)octahydro-1-pentalenyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

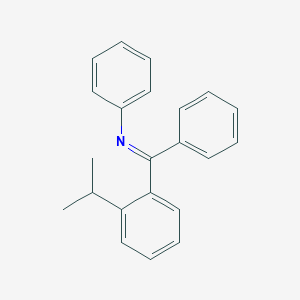

4-(Acetyloxy)octahydro-1-pentalenyl acetate, commonly known as Methyl Jasmonate, is a naturally occurring organic compound that belongs to the class of jasmonates. It is synthesized by plants, fungi, and some insects, and is known to have various physiological and biochemical effects. Methyl Jasmonate has been extensively studied for its potential applications in scientific research, including its use as a signaling molecule in plant defense mechanisms and as a tool for inducing stress responses in plants and animals.

Mecanismo De Acción

The mechanism of action of Methyl Jasmonate involves the activation of various signaling pathways in cells. In plants, Methyl Jasmonate binds to specific receptors on the cell surface, which triggers a cascade of events that ultimately leads to the production of defense compounds. In animals, Methyl Jasmonate has been shown to activate the MAPK (mitogen-activated protein kinase) signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis.

Efectos Bioquímicos Y Fisiológicos

Methyl Jasmonate has a wide range of biochemical and physiological effects, depending on the cell type and the concentration of the compound. In plants, Methyl Jasmonate induces the production of defense compounds, which can help protect the plant from herbivores and pathogens. It also inhibits plant growth and development, which can be beneficial in certain situations, such as when a plant is under stress.

In animals, Methyl Jasmonate has been shown to induce apoptosis in cancer cells, which can help prevent the spread of cancer. It also has anti-inflammatory properties, which can help reduce inflammation in various diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using Methyl Jasmonate in lab experiments is its ability to induce stress responses in plants and animals. This can be useful in studying the effects of stress on various physiological and biochemical processes. Methyl Jasmonate is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research.

However, one of the limitations of using Methyl Jasmonate in lab experiments is its potential toxicity. At high concentrations, Methyl Jasmonate can be toxic to cells, which can affect the results of experiments. It is also important to note that the effects of Methyl Jasmonate can vary depending on the cell type and the concentration used, which can make it difficult to compare results across studies.

Direcciones Futuras

There are several future directions for research on Methyl Jasmonate, including its potential use as a treatment for cancer and inflammatory diseases. Further studies are needed to determine the optimal concentration and duration of treatment, as well as the potential side effects of using Methyl Jasmonate in humans.

In addition, Methyl Jasmonate has been shown to have potential applications in agriculture, where it can be used to induce stress responses in crops and improve their resistance to pests and diseases. Further research is needed to determine the optimal conditions for using Methyl Jasmonate in agriculture, as well as its potential impact on the environment.

Overall, the potential applications of Methyl Jasmonate in scientific research are vast, and further studies are needed to fully understand its mechanisms of action and potential benefits and limitations.

Métodos De Síntesis

Methyl Jasmonate can be synthesized through several methods, including the extraction of the compound from natural sources or the chemical synthesis of the compound. The chemical synthesis of Methyl Jasmonate involves the reaction of cis-3-hexen-1-ol with acetic anhydride in the presence of a catalyst, followed by purification through distillation or chromatography.

Aplicaciones Científicas De Investigación

Methyl Jasmonate has been extensively studied for its potential applications in scientific research, particularly in the fields of plant physiology and biochemistry. It is known to play a crucial role in plant defense mechanisms, where it acts as a signaling molecule to induce the production of defense compounds such as alkaloids, terpenoids, and phenolics. Methyl Jasmonate has also been shown to induce stress responses in plants, including changes in gene expression, growth inhibition, and the accumulation of reactive oxygen species.

In addition to its applications in plant research, Methyl Jasmonate has also been studied for its potential use in animal research. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and has been investigated as a potential treatment for various types of cancer. Methyl Jasmonate has also been shown to have anti-inflammatory properties, and has been studied for its potential use in treating inflammatory diseases such as arthritis.

Propiedades

Número CAS |

17572-85-9 |

|---|---|

Nombre del producto |

4-(Acetyloxy)octahydro-1-pentalenyl acetate |

Fórmula molecular |

C12H18O4 |

Peso molecular |

226.27 g/mol |

Nombre IUPAC |

(4-acetyloxy-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl) acetate |

InChI |

InChI=1S/C12H18O4/c1-7(13)15-11-5-3-10-9(11)4-6-12(10)16-8(2)14/h9-12H,3-6H2,1-2H3 |

Clave InChI |

HYVIARUUVHVLHF-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CCC2C1CCC2OC(=O)C |

SMILES canónico |

CC(=O)OC1CCC2C1CCC2OC(=O)C |

Sinónimos |

2,6-Diacetoxybicyclo[3,3,0]octane |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.